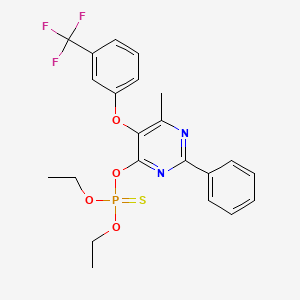

O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate

Description

O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate is a synthetic organophosphate compound characterized by a pyrimidinyl core substituted with methyl, phenyl, and 3-(trifluoromethyl)phenoxy groups. Its phosphorothioate structure (P=S bond) distinguishes it from phosphate esters (P=O), conferring distinct biological and chemical properties.

Properties

IUPAC Name |

diethoxy-[6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N2O4PS/c1-4-28-32(33,29-5-2)31-21-19(30-18-13-9-12-17(14-18)22(23,24)25)15(3)26-20(27-21)16-10-7-6-8-11-16/h6-14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFRWMQWIBXWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N2O4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate is a complex organophosphorus compound that exhibits significant biological activity. This compound is part of a larger class of organophosphates known for their diverse applications in agriculture, pharmaceuticals, and biochemistry. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and environmental impact.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₃N₂O₄PS

- Molecular Weight : 408.38 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Phosphate, thiol, aromatic rings |

| Substituents | Trifluoromethyl, methyl, phenyl |

| Pyrimidine Ring | Contributes to the compound's biological activity |

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar organophosphorus compounds. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and differentiation.

- Mechanism of Action :

- Induces G1 phase cell cycle arrest.

- Promotes apoptosis in specific cancer cell lines, such as acute promyelocytic leukemia (APL) models.

- Enhances differentiation when combined with agents like All-Trans Retinoic Acid.

Neurotoxicity and Enzyme Inhibition

Organophosphates are also known for their neurotoxic effects due to their ability to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses.

| Biological Endpoint | Effect |

|---|---|

| AChE Inhibition | High potency observed |

| Neurotoxicity | Dose-dependent effects |

| Cytotoxicity in Non-Cancer Cells | Observed at high concentrations |

Environmental Impact

Due to their chemical stability and biological activity, organophosphates can pose risks to non-target organisms in agricultural settings.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized various organophosphonates and assessed their cytotoxic effects on human leukemic cell lines. The results indicated that certain derivatives exhibited significant anticancer properties, with IC50 values lower than those of established chemotherapeutics .

Study 2: Neurotoxicity Assessment

A comprehensive toxicity evaluation was conducted on this compound using both in vitro and in vivo models. The findings revealed dose-dependent neurotoxic effects characterized by behavioral changes and biochemical markers indicative of AChE inhibition .

Comparison with Similar Compounds

Key Observations :

- Pyrimidine vs. Coumarin Backbone: The target compound and Diazinon share a pyrimidinyl core, whereas Coumaphos utilizes a coumarin ring.

- Substituent Effects: The 3-(trifluoromethyl)phenoxy group in the target compound increases lipophilicity, which may enhance environmental persistence and membrane penetration relative to Coumaphos’ chlorinated coumarin .

Toxicity and Environmental Impact

- Diazinon: Moderate mammalian toxicity (LD₅₀ ~ 300 mg/kg in rats) with environmental concerns due to runoff persistence .

- Coumaphos : High toxicity to bees and aquatic life; regulated under EPA guidelines due to bioaccumulation risks .

- Target Compound: The trifluoromethyl group may reduce hydrolysis rates, increasing environmental persistence. Toxicity profiles remain uncharacterized but are expected to align with organophosphate neurotoxicity mechanisms.

Metabolic Pathways

Organophosphates generally undergo oxidative desulfuration (P=S → P=O) to active oxon metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.